N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide
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Overview
Description
N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide, commonly known as HPPCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPCP is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
HPPCP exerts its effects by binding to and activating the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the perception of pain and inflammation. HPPCP binding to TRPV1 results in the opening of the channel, leading to the influx of calcium ions and the subsequent release of neuropeptides that mediate pain and inflammation.
Biochemical and Physiological Effects:
HPPCP has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. HPPCP has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurodegenerative diseases. Additionally, HPPCP has been shown to have antioxidant properties, reducing oxidative stress and inflammation in various tissues.
Advantages and Limitations for Lab Experiments
HPPCP has several advantages for lab experiments, including its high potency and selectivity for TRPV1, making it an ideal tool for studying the role of TRPV1 in pain and inflammation. However, HPPCP has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
Future research on HPPCP should focus on further elucidating its mechanism of action and its potential applications in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, further optimization of the synthesis method and the development of more soluble analogs of HPPCP could enhance its potential as a therapeutic agent. Finally, the development of more specific and selective TRPV1 agonists could provide new insights into the role of TRPV1 in health and disease.
Synthesis Methods
HPPCP is synthesized using a specific method that involves the reaction of 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylic acid with 4-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with prop-2-enamide to produce HPPCP. The synthesis method has been optimized to produce HPPCP in high yields with high purity.
Scientific Research Applications
HPPCP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. HPPCP has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. HPPCP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[4-[4-(2-hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-16(21)19-15-7-5-13(6-8-15)17(22)20-11-9-14(10-12-20)18(2,3)23/h4-8,14,23H,1,9-12H2,2-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONOUGKUEDLNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide |
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